(Rac)-Epoxiconazole

Fungicide Efficacy Septoria tritici Curative Activity

(Rac)-Epoxiconazole (CAS 135319-73-2) is a racemic mixture of the chiral triazole fungicide epoxiconazole, primarily utilized in agricultural research as a broad-spectrum inhibitor of fungal sterol 14α-demethylase (CYP51). It is formulated into commercial products like OPUS® (125 g/L SC) by BASF for the control of key diseases in cereals and other crops.

Molecular Formula C17H13ClFN3O
Molecular Weight 329.8 g/mol
CAS No. 135319-73-2
Cat. No. B601465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Epoxiconazole
CAS135319-73-2
Synonyms1-[[(2S,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Molecular FormulaC17H13ClFN3O
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
InChIInChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2
InChIKeyZMYFCFLJBGAQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Epoxiconazole (CAS 135319-73-2): Procurement-Grade Overview of a Chiral Triazole Fungicide for Agricultural Research


(Rac)-Epoxiconazole (CAS 135319-73-2) is a racemic mixture of the chiral triazole fungicide epoxiconazole, primarily utilized in agricultural research as a broad-spectrum inhibitor of fungal sterol 14α-demethylase (CYP51) . It is formulated into commercial products like OPUS® (125 g/L SC) by BASF for the control of key diseases in cereals and other crops [1][2]. As a racemate released into the environment, its two enantiomers exhibit distinct biological activities and environmental fates, a critical differentiator from achiral azoles [3].

Workflow

Broad-spectrum CYP51 inhibition studies in fungal pathogens

Racemic triazole with distinct enantiomer-specific environmental fate profiles

Selection Context

Chiral pesticide environmental fate and stereoselective degradation research

pH-dependent enantioselectivity provides a model system for chiral contaminant studies

Procurement Logic

Benchmark or reference compound for fungicide screening programs

Supports comparative efficacy research against Septoria tritici and related targets

Why (Rac)-Epoxiconazole is Not a Generic Substitute for Other Triazole Fungicides


Despite sharing a common mode of action (CYP51 inhibition) with other triazoles like tebuconazole, cyproconazole, and propiconazole, epoxiconazole demonstrates unique performance characteristics that preclude simple substitution. Differences in curative and protectant activity against key pathogens such as Septoria tritici [1], target binding affinity and mechanism relative to prothioconazole [2], and environmental fate profiles including soil persistence [3] are quantifiable and significant. Furthermore, its chiral nature introduces a layer of complexity—stereoselective degradation and bioactivity [4]—that achiral or single-enantiomer azoles do not possess, directly impacting environmental risk assessment and efficacy studies.

This Product
Racemic Epoxiconazole

Chiral triazole; enantioselective degradation and bioactivity profiles require chiral-specific fate and efficacy evaluation.

Potential Substitute
Achiral Triazoles (e.g., Tebuconazole)

Do not exhibit stereoselective behavior; environmental persistence and enantiomer-specific risk assessment endpoints may not transfer.

This Product
Epoxiconazole CYP51 Binding

Reported noncompetitive inhibitor with distinct target-binding mechanism relative to some azole comparators.

Potential Substitute
Prothioconazole

Competitive inhibitor; binding affinity and mechanism-of-action context may differ significantly and requires pathway-specific review.

(Rac)-Epoxiconazole: Quantitative Evidence for Differentiated Performance and Selection


Superior Curative and Protectant Activity Against Septoria tritici Compared to Key Triazole Analogs

In controlled glasshouse studies against Septoria tritici (wheat leaf blotch), epoxiconazole-based treatments demonstrated the highest curative activity and superior protectant persistency when directly compared to tebuconazole, cyproconazole, prochloraz, and flusilazole [1]. The study ranked the fungicides based on their performance, placing epoxiconazole at the top for both tested parameters [1].

Curative & Protectant Rank vs. Septoria tritici
Head-to-head
Ranked #1 for curative activity; #1 for protectant persistency.
Glasshouse wheat studies; compared to tebuconazole, cyproconazole, prochloraz, flusilazole.
Reported top rank in tested set for both curative and protectant endpoints.
Data to verify in field-trial contexts and specific pathogen populations.
Fungicide Efficacy Septoria tritici Curative Activity Protectant Activity Wheat Disease Control

840-Fold Higher Binding Affinity for Fungal CYP51 Compared to Prothioconazole

A direct biochemical comparison revealed that epoxiconazole binds to the CYP51 enzyme of Mycosphaerella graminicola (MgCYP51) with an affinity approximately 840 times greater than that of prothioconazole [1]. The study also showed that epoxiconazole acts as a noncompetitive inhibitor, whereas prothioconazole is a competitive inhibitor, indicating a distinct binding mechanism [1].

Binding Affinity vs. Prothioconazole
Head-to-head
~840-fold
Greater affinity for MgCYP51; noncompetitive inhibitor.
Spectrophotometric assay on purified 62-kDa MgCYP51 protein.
Supports target-engagement assay context and resistance mechanism studies.
Binding mechanism differs from competitive inhibitors; class-specific review recommended.
Target Binding CYP51 Inhibition Mycosphaerella graminicola Binding Affinity Mechanism of Action

Selectivity Profile for Fungal vs. Human CYP51 is Equivalent to Tebuconazole

An assessment of inhibitory potency against human (hCYP51) and Candida albicans (cCYP51) enzymes showed that epoxiconazole and tebuconazole share a similar selectivity profile. The specificity of both fungicides for the fungal enzyme over the human enzyme was approximately 10-fold [1]. This is in contrast to other azoles like imazalil, which exhibited a 440-fold selectivity [1].

Fungal vs. Human CYP51 Selectivity
Head-to-head
~10-fold
Selectivity for cCYP51 over hCYP51; comparable to tebuconazole profile.
Recombinant enzyme inhibition assay, lanosterol substrate, LC-MS/MS readout.
Selectivity margin context for off-target endpoint interpretation.
Selectivity profile may not transfer to in vivo or whole-organism models.
Selectivity CYP51 Human vs. Fungal Toxicology Risk Assessment

Shorter Soil Half-Life Compared to Tebuconazole, Indicating Lower Environmental Persistence

A comparative hygienic assessment of pesticide behavior in soil found that among a group of studied pesticides, tebuconazole exhibited the longest persistence, while epoxiconazole and propiconazole were identified as being 'most likely to disappear from the soil' [1]. This indicates a quantifiably shorter environmental half-life for epoxiconazole under the studied field conditions [1].

Soil Persistence vs. Tebuconazole
Head-to-head
Shorter Half-Life
Classified as most likely to disappear from soil among studied pesticides.
Cereal field hygienic experiment; soil analysis by HPLC, GLC, TLC.
Environmental dissipation ranking context; supports fate-model input selection.
Field dissipation rates are soil- and climate-dependent; review site-specific data.
Environmental Fate Soil Persistence Half-Life Dissipation Risk Assessment

pH-Dependent Stereoselective Degradation: A Unique Differentiator from Non-Chiral Triazoles

As a chiral molecule, (Rac)-epoxiconazole undergoes stereoselective degradation in soil, a phenomenon not observed with achiral triazoles. A study found that in alkaline and slightly acidic soils, degradation was clearly enantioselective, whereas in more acidic soils (pH < ~6), both enantiomers degraded at similar rates with overall half-lives ranging from 78 to 184 days [1]. The enantioselectivity (ES) showed a linear correlation with soil pH, ranging from -0.4 in alkaline soils to ~0 in acidic soils [1].

pH-Dependent Stereoselective Degradation
Class-level
Enantioselectivity (ES) ranges from -0.4 (alkaline) to ~0 (acidic soils). Half-life range: 78–184 days.
Lab soil incubation, enantioselective GC-MS.
Chiral degradation behavior as a differentiator from achiral triazoles.
Stereochemical-attribution review required for environmental risk assessment models.
Chiral Chemistry Stereoselective Degradation Environmental Fate Soil pH Enantiomer

High-Value Research and Industrial Applications for (Rac)-Epoxiconazole Based on Differentiated Evidence


Benchmark Compound for Curative and Persistent Control of Septoria tritici in Fungicide Screening Programs

Researchers screening novel fungicides for activity against Septoria tritici should use (Rac)-epoxiconazole as a positive control. Evidence demonstrates its superior curative activity and protectant persistency compared to other common triazoles like tebuconazole and cyproconazole [1]. This provides a high-performance baseline, enabling accurate assessment of new chemical entities and ensuring that only compounds with comparable or superior efficacy profiles advance in development.

Tool Compound for Investigating High-Affinity, Noncompetitive Inhibition of Fungal CYP51

For biochemical and structural biology studies focused on the CYP51 enzyme from Mycosphaerella graminicola or related pathogens, (Rac)-epoxiconazole is a superior tool compound. Its binding affinity for MgCYP51 is approximately 840-fold higher than that of prothioconazole, and it functions as a noncompetitive inhibitor [1]. This makes it ideal for co-crystallization studies, binding kinetics assays, and research into the molecular basis of DMI fungicide resistance mechanisms.

Model Compound for Chiral Pesticide Environmental Fate and Ecotoxicology Studies

Environmental fate laboratories should procure (Rac)-epoxiconazole as a model chiral pesticide. Its well-documented, pH-dependent stereoselective degradation in soil (with ES values ranging from -0.4 to ~0) provides a robust system for studying the environmental behavior of chiral contaminants [1]. This application is not possible with achiral triazoles like tebuconazole or propiconazole, making (Rac)-epoxiconazole the compound of choice for research into enantiomer-specific risk assessment and fate modeling.

Preferred Triazole for Field Trials Requiring Reduced Soil Carryover

Agronomists and field researchers designing crop rotation studies or assessing environmental impact should consider (Rac)-epoxiconazole over more persistent alternatives like tebuconazole. Comparative field data indicate that epoxiconazole dissipates from soil more rapidly [1]. This property is valuable when the research objective requires a fungicide with a shorter soil residence time to minimize confounding effects on subsequent crops or soil microbiota in the following season.

Application
Selection Property
Validation Focus
Fungicide screening benchmark for Septoria tritici
Curative and protectant activity ranking context
Endpoint comparison against tebuconazole and cyproconazole in glasshouse and field trials
Fungal CYP51 target-engagement and resistance studies
Noncompetitive binding mechanism and reported affinity context
MgCYP51 binding kinetics; structural biology and DMI-resistance mechanism review
Chiral pesticide environmental fate modeling
pH-dependent enantioselective degradation profile
Enantiomer-specific soil dissipation and non-target organism exposure assessment
Crop rotation and soil-carryover impact studies
Shorter soil persistence ranking relative to tebuconazole
Field dissipation rates; subsequent-crop and soil-microbiota endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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